molecular formula C14H29NO2 B13394325 2-Aminotetradec-4-ene-1,3-diol

2-Aminotetradec-4-ene-1,3-diol

Cat. No.: B13394325
M. Wt: 243.39 g/mol
InChI Key: VDRZDTXJMRRVMF-UHFFFAOYSA-N
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Description

2-Aminotetradec-4-ene-1,3-diol is a compound that belongs to the class of aminodiols. It is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a tetradecene backbone. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminotetradec-4-ene-1,3-diol can be achieved through several methods. One common approach involves the nucleophilic addition of primary amines to α-methylene-γ-butyrolactone, followed by reduction of the resulting β-aminolactones to yield aminodiols . Another method includes the epoxidation of isopulegol, followed by oxirane ring opening with primary amines to produce N-substituted aminodiols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include steps such as benzylation, hydroxylation, and epoxidation, followed by aminolysis of the resulting oxiranes . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Aminotetradec-4-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols and other derivatives.

    Reduction: Reduction reactions can convert the compound into different aminodiol forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like OsO4/NMO for dihydroxylation, and reducing agents for the reduction of aminolactones . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

Major products formed from these reactions include various aminodiol derivatives, which can be further utilized in the synthesis of biologically active compounds .

Mechanism of Action

Properties

IUPAC Name

2-aminotetradec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRZDTXJMRRVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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